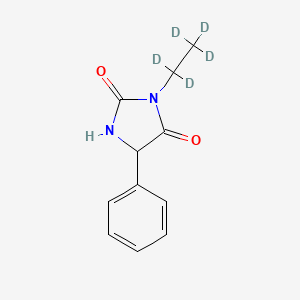

Ethotoin-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

3-(1,1,2,2,2-pentadeuterioethyl)-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/i1D3,2D2 |

InChI Key |

SZQIFWWUIBRPBZ-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C(=O)C(NC1=O)C2=CC=CC=C2 |

Canonical SMILES |

CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Ethotoin-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Ethotoin-d5, a deuterated analog of the anticonvulsant drug Ethotoin. The inclusion of deuterium in place of hydrogen can significantly influence a molecule's metabolic fate, making such isotopologues valuable tools in pharmacokinetic and metabolism studies. This document summarizes key quantitative data, outlines general experimental protocols for characterization, and presents a logical workflow for its synthesis and analysis.

Core Physicochemical Data

The following table summarizes the available physicochemical properties for this compound and its non-deuterated counterpart, Ethotoin. It is important to note that while some data is specific to the deuterated form, other parameters are derived from the well-characterized parent compound and are expected to be very similar.

| Property | Value (this compound) | Value (Ethotoin) | Data Source |

| Molecular Formula | C₁₁H₇D₅N₂O₂ | C₁₁H₁₂N₂O₂ | [1][2][3] |

| Molecular Weight | 209.26 g/mol | 204.23 g/mol | [1][2] |

| CAS Number | 2714409-09-1 | 86-35-1 | |

| Physical Description | --- | Solid, stout prisms from water | |

| Melting Point | --- | 94 °C | |

| Solubility | --- | Sparingly soluble in cold water, more soluble in hot water. Freely soluble in alcohol, ether, benzene, and dilute aqueous solutions of alkali hydroxides. | |

| LogP | --- | 1.05 | |

| Stability | --- | Darkens on exposure to light or extreme heat. |

Experimental Protocols

General Synthesis and Characterization Workflow

The synthesis of deuterated compounds like this compound typically involves the use of a deuterated starting material in a synthetic route analogous to that of the parent compound. The following diagram illustrates a generalized workflow for the synthesis and characterization of such a compound.

Key Characterization Techniques:

-

Mass Spectrometry (MS): This is a critical technique to confirm the molecular weight of this compound and verify the incorporation of the five deuterium atoms. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. In the case of this compound, the absence of signals in the ¹H NMR spectrum at positions where deuterium has been incorporated, compared to the spectrum of unlabeled Ethotoin, provides definitive proof of deuteration.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound. A validated HPLC method can separate this compound from any starting materials, byproducts, or other impurities. The retention time of the major peak in the chromatogram, when compared to a reference standard, can also be used for identification.

-

Ultraviolet-Visible (UV-Vis) Spectrophotometry: This technique can be used for chemical identification by comparing the UV absorption spectrum of the sample to that of a standard. It can also be employed for quantitative analysis.

Mechanism of Action Context

Ethotoin, the parent compound of this compound, is an anticonvulsant hydantoin derivative. Its mechanism of action is believed to be similar to that of phenytoin. It is thought to stabilize neuronal membranes and prevent the propagation of seizure activity, rather than elevating the seizure threshold itself. The primary physiological effect is a decrease in disorganized electrical activity in the central nervous system. The deuteration in this compound is primarily intended to alter its pharmacokinetic profile by affecting its metabolism, which can be a valuable attribute in research and drug development.

The following diagram illustrates the logical relationship in the therapeutic action of Ethotoin.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity Analysis of Ethotoin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Ethotoin-d5, a deuterated analog of the anticonvulsant drug Ethotoin. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug metabolism, providing detailed methodologies for the preparation and characterization of this stable isotope-labeled compound.

Introduction

Ethotoin, 3-ethyl-5-phenylhydantoin, is an anticonvulsant medication used in the treatment of epilepsy. The introduction of deuterium atoms into drug molecules, a process known as deuteration, has become a valuable strategy in drug discovery and development. Deuteration can alter the pharmacokinetic profile of a drug, often leading to a reduced rate of metabolism and improved therapeutic properties. This compound, where the five hydrogen atoms of the ethyl group are replaced with deuterium, is a crucial tool for various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalysis.

This guide outlines a robust synthetic route to this compound and details the analytical techniques used to confirm its isotopic purity and structural integrity.

Synthesis of this compound

The synthesis of this compound is achieved through the N-alkylation of 5-phenylhydantoin with a deuterated ethylating agent, specifically iodoethane-d5. This reaction proceeds via a nucleophilic substitution mechanism.

Synthetic Scheme

The overall synthetic pathway for this compound is depicted below:

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

-

5-Phenylhydantoin

-

Iodoethane-d5 (CD3CD2I)

-

Sodium Hydride (NaH) or Potassium Carbonate (K2CO3)

-

Anhydrous Dimethylformamide (DMF) or Acetone

-

Ethyl Acetate

-

Hexane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

To a solution of 5-phenylhydantoin (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

Iodoethane-d5 (1.2 eq) is added dropwise, and the reaction is stirred at room temperature for 24 hours.

-

The reaction is quenched by the slow addition of water and extracted with ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford this compound.

Purification:

The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid. High-performance liquid chromatography (HPLC) can be employed to assess the chemical purity of the final compound.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and reliability of this compound for its intended applications. The primary techniques for this analysis are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the isotopic distribution of a labeled compound. By comparing the measured mass-to-charge (m/z) ratio with the theoretical value, the degree of deuteration can be accurately assessed.

Experimental Workflow:

Caption: HRMS workflow for isotopic purity.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as a mixture of acetonitrile and water with 0.1% formic acid.

-

LC-HRMS Parameters:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is operated in positive electrospray ionization (ESI) mode.

-

Scan Mode: Full scan mode over a mass range that includes the molecular ions of all possible isotopologues.

-

-

Data Analysis:

-

Extract the ion chromatograms for the protonated molecular ions ([M+H]+) of each isotopologue (d0 to d5).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

-

The isotopic purity is reported as the percentage of the desired d5 isotopologue.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, provides valuable information about the location and extent of deuteration.

¹H NMR Analysis:

In the ¹H NMR spectrum of successfully synthesized this compound, the signals corresponding to the ethyl protons will be significantly diminished or absent. The integration of any residual proton signals in this region can be used to estimate the level of deuteration.

²H NMR Analysis:

²H NMR directly detects the deuterium nuclei. A peak in the ²H NMR spectrum at the chemical shift corresponding to the ethyl group confirms the presence and location of the deuterium labels. Quantitative ²H NMR can be used to determine the isotopic enrichment.

Protocol for Quantitative ²H NMR:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a non-deuterated solvent (e.g., CHCl3) containing a known internal standard.

-

NMR Acquisition:

-

Acquire the ²H NMR spectrum on a high-field NMR spectrometer.

-

Ensure a sufficient relaxation delay between pulses to allow for complete relaxation of the deuterium nuclei for accurate quantification.

-

-

Data Analysis:

-

Integrate the signal for the deuterium in the ethyl group of this compound.

-

Compare this integral to the integral of the known internal standard to calculate the absolute amount of deuterium and thus the isotopic enrichment.

-

Data Presentation

The quantitative data from the synthesis and analysis of this compound should be summarized for clarity and comparison.

Table 1: Synthesis and Purity of this compound

| Parameter | Result |

| Chemical Yield | 75% |

| Chemical Purity (HPLC) | >99% |

| Appearance | White crystalline solid |

Table 2: Isotopic Purity of this compound by HRMS

| Isotopologue | Relative Abundance (%) |

| d0 (unlabeled) | 0.1 |

| d1 | 0.3 |

| d2 | 0.5 |

| d3 | 1.5 |

| d4 | 5.0 |

| d5 | 92.6 |

| Isotopic Enrichment (d5) | 92.6% |

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive isotopic purity analysis of this compound. The described synthetic protocol offers an efficient route to this valuable research tool. The analytical methodologies, employing both HRMS and NMR spectroscopy, ensure the accurate determination of isotopic enrichment and structural integrity, which is paramount for its use in sensitive applications such as pharmacokinetic and metabolic studies. The successful preparation and characterization of high-purity this compound will facilitate a deeper understanding of the pharmacology of Ethotoin and aid in the development of new therapeutic agents.

An In-depth Technical Guide on the Core Mechanism of Action of Ethotoin and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethotoin, a hydantoin-class anticonvulsant, exerts its therapeutic effect primarily through the modulation of voltage-gated sodium channels, a mechanism it shares with the more widely known phenytoin. This guide provides a detailed examination of the molecular mechanism of action of Ethotoin, its metabolic pathways, and pharmacokinetic profile. Furthermore, it explores the theoretical impact of deuteration on the pharmacokinetics of Ethotoin, drawing upon the principles of the kinetic isotope effect. While specific experimental data on a deuterated analog of Ethotoin is not publicly available, this document extrapolates the likely consequences of isotopic substitution based on Ethotoin's known metabolic fate. Detailed experimental protocols relevant to the study of anticonvulsants and their metabolism are also provided, alongside structured data tables and graphical representations of key pathways and workflows to facilitate comprehension and further research.

Mechanism of Action of Ethotoin

Ethotoin is an anticonvulsant medication used in the management of epilepsy, specifically for the control of tonic-clonic (grand mal) and complex partial (psychomotor) seizures.[1][2] Its primary mechanism of action is the stabilization of neuronal membranes, which is achieved by inhibiting the rapid firing of neurons.[3] This effect is mediated through its interaction with voltage-gated sodium channels.[3][4]

Modulation of Voltage-Gated Sodium Channels

The therapeutic action of Ethotoin is attributed to its ability to block voltage-gated sodium channels, a mechanism very similar to that of phenytoin. By binding to these channels, Ethotoin prolongs their inactive state following an action potential. This action prevents the rapid and repetitive firing of neurons that is characteristic of epileptic seizures. The inhibition of nerve impulses in the motor cortex is achieved by reducing the influx of sodium ions, which in turn limits tetanic stimulation.

Ethotoin's blockade of sodium channels is both voltage- and use-dependent. This means its inhibitory effect is more pronounced at depolarized membrane potentials and during high-frequency neuronal firing, which are conditions associated with seizures. This property allows for a targeted reduction of hyperexcitability without significantly affecting normal neuronal transmission. While the primary target is sodium channels, there is some suggestion that Ethotoin may also influence calcium channels, which could further contribute to its anticonvulsant effect by modulating neurotransmitter release and neuronal excitability.

Pharmacokinetics and Metabolism of Ethotoin

Ethotoin is administered orally and is fairly rapidly absorbed, although the full extent of oral absorption is not known. Its metabolism is hepatic and exhibits saturable, dose-dependent kinetics.

Metabolism

The primary metabolic pathways for Ethotoin are N-deethylation and p-hydroxylation, leading to the formation of its major metabolites. These metabolites are then conjugated with glucuronic acid for excretion. The N-deethylated metabolite can be further metabolized to 2-phenylhydantoic acid. The enzymes responsible for phenytoin metabolism, a closely related compound, are primarily Cytochrome P450 (CYP) isoforms CYP2C9 and CYP2C19. It is highly probable that these same enzymes are involved in the metabolism of Ethotoin.

Pharmacokinetic Parameters

The pharmacokinetic profile of Ethotoin is characterized by a relatively short half-life.

| Parameter | Value | Species | Reference |

| Elimination Half-life (t½) | 3 - 9 hours | Human | |

| Time to Peak Concentration (Tmax) | 2 hours | Human | |

| Binding Affinity (CYP3A4) | -7.7 kcal/mol | In silico |

Deuterated Analog of Ethotoin: A Theoretical Perspective

As of the latest literature review, there are no publicly available studies on a deuterated analog of Ethotoin. However, the principles of deuteration in drug development are well-established and can be applied to predict the potential effects on Ethotoin's properties.

The Kinetic Isotope Effect

Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon than protium (the common isotope of hydrogen). This difference in bond strength can lead to a slower rate of bond cleavage in metabolic reactions where C-H bond breaking is the rate-limiting step. This phenomenon is known as the deuterium kinetic isotope effect (KIE).

Potential Impact on Ethotoin Metabolism

Given that Ethotoin is metabolized via N-deethylation and p-hydroxylation, deuteration at specific sites could alter its pharmacokinetic profile.

-

Deuteration of the N-ethyl group: Replacing the hydrogen atoms on the ethyl group with deuterium could slow down the rate of N-deethylation. This would likely lead to a longer half-life and increased exposure of the parent drug.

-

Deuteration of the phenyl ring: Introducing deuterium at the para-position of the phenyl ring could decrease the rate of p-hydroxylation, another key metabolic pathway. This would also be expected to prolong the drug's half-life.

By reducing the rate of metabolism, a deuterated version of Ethotoin could potentially offer improved pharmacokinetic properties, such as a longer duration of action, which might allow for less frequent dosing.

Experimental Protocols

Whole-Cell Voltage Clamp for Sodium Channel Inhibition

This protocol is used to measure the effect of a compound on voltage-gated sodium currents in neurons.

-

Cell Preparation: Use primary neuronal cultures or cell lines expressing the sodium channel subtype of interest.

-

Recording Setup: A patch-clamp rig with an amplifier, digitizer, and data acquisition software is required.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an internal solution (e.g., containing KCl, NaCl, MgCl2, HEPES, EGTA, and ATP).

-

Whole-Cell Configuration: Achieve a gigaseal between the pipette and the cell membrane, then rupture the membrane patch to obtain the whole-cell configuration.

-

Voltage Protocol: Hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents. To assess use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 10 Hz).

-

Data Acquisition: Record sodium currents in the absence (baseline) and presence of varying concentrations of the test compound.

-

Analysis: Measure the peak sodium current amplitude and fit the concentration-response data to a Hill equation to determine the IC50.

Maximal Electroshock (MES) Seizure Model

The MES test is a common preclinical model for generalized tonic-clonic seizures.

-

Animal Model: Typically mice or rats are used.

-

Drug Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

-

Electrode Placement: Place corneal or auricular electrodes on the animal.

-

Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. The dose that protects 50% of the animals (ED50) is calculated.

Pentylenetetrazol (PTZ) Seizure Model

The PTZ model is used to evaluate potential treatments for absence and myoclonic seizures.

-

Animal Model: Mice or rats are commonly used.

-

Drug Administration: Administer the test compound or vehicle prior to PTZ.

-

PTZ Injection: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneously or intraperitoneally).

-

Observation: Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity (e.g., latency to first myoclonic jerk and generalized clonus).

-

Endpoint: The ability of the test compound to prevent or delay the onset of seizures and reduce their severity is assessed.

In Vitro Microsomal Stability Assay

This assay determines the metabolic stability of a compound in liver microsomes.

-

Reagents: Liver microsomes (human or other species), NADPH regenerating system, and the test compound.

-

Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes at 37°C.

-

Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time to determine the elimination rate constant and calculate the in vitro half-life.

Conclusion

Ethotoin is an effective anticonvulsant that stabilizes neuronal membranes through the inhibition of voltage-gated sodium channels. Its clinical use is characterized by dose-dependent pharmacokinetics due to saturable hepatic metabolism. While a deuterated analog of Ethotoin has not been specifically reported, the principles of the kinetic isotope effect suggest that strategic deuteration could lead to a more favorable pharmacokinetic profile by slowing its metabolic clearance. Further research into a deuterated version of Ethotoin could be a promising avenue for the development of a novel antiepileptic drug with improved properties. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of such a candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenytoin antagonism of electrically induced maximal seizures in frogs and mice and effects on central nervous system levels of adenosine 3',5'-monophosphate and guanosine 3',5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ethotoin? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

Ethotoin-d5: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethotoin-d5. The information presented herein is crucial for maintaining the integrity, purity, and isotopic labeling of this compound in a research and development setting. While specific quantitative stability data for this compound is not extensively published, this guide synthesizes available information on the parent compound, Ethotoin, and general best practices for deuterated compounds to provide a robust framework for its handling and storage.

Core Principles of this compound Stability

This compound, as a deuterated hydantoin anticonvulsant, is susceptible to degradation from various environmental factors. The primary concerns for its stability are exposure to light, heat, and conditions that may facilitate hydrogen-deuterium (H/D) exchange. Understanding these factors is critical to preserving the compound's chemical and isotopic integrity. The parent compound, Ethotoin, is known to darken upon exposure to light and extreme heat.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on supplier technical data sheets and best practices for handling deuterated standards.

| Parameter | Condition | Rationale |

| Temperature | +4°C | Recommended by commercial suppliers for long-term storage of the neat compound. |

| -20°C to -80°C | General best practice for long-term storage of deuterated compounds to minimize degradation. | |

| Light | Protect from light | The parent compound, Ethotoin, is known to be light-sensitive. Storage in amber vials or in the dark is recommended. |

| Atmosphere | Store in a tightly sealed container | To prevent exposure to moisture and atmospheric contaminants. |

| Form | Solid (neat) | The solid form is generally more stable than solutions. |

Stability in Solution

When preparing solutions of this compound for experimental use, careful consideration of the solvent and storage conditions is paramount to prevent degradation and H/D exchange.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous aprotic solvents (e.g., acetonitrile, DMSO) | To minimize the risk of hydrogen-deuterium exchange that can occur in the presence of protic solvents (e.g., water, methanol). |

| Temperature | -20°C to -80°C | To slow down potential degradation reactions in solution. |

| Light | Protect from light | To prevent photolytic degradation. |

| Duration | Prepare fresh solutions for immediate use when possible | To minimize the potential for degradation over time in solution. |

Proposed Experimental Protocols for Stability Testing

Analytical Methodology

A stability-indicating high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method with UV detection is the recommended analytical technique. The method should be capable of separating the intact this compound from all potential degradation products.

Example HPLC Method Parameters (based on Phenytoin stability studies):

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 220 nm) |

| Column Temperature | 25-30°C |

Forced Degradation Studies

Forced degradation studies should be performed on a solution of this compound to intentionally degrade the molecule under various stress conditions.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of this compound.

Detailed Protocols:

-

Acid Hydrolysis: A solution of this compound in a suitable solvent (e.g., methanol) is treated with an acid (e.g., 0.1 M HCl) and heated (e.g., 60°C) for a specified period. Samples are withdrawn at different time points, neutralized, and analyzed.

-

Base Hydrolysis: A solution of this compound is treated with a base (e.g., 0.1 M NaOH) and heated (e.g., 60°C). Samples are withdrawn, neutralized, and analyzed.

-

Oxidative Degradation: A solution of this compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. Samples are analyzed at various time intervals.

-

Thermal Degradation: The solid this compound and a solution of the compound are exposed to elevated temperatures (e.g., 80°C) for an extended period. Samples are then prepared and analyzed.

-

Photolytic Degradation: A solution of this compound is exposed to UV and visible light in a photostability chamber. A control sample is kept in the dark. Samples are analyzed at different time points.

Potential Degradation Pathways

Based on the known chemistry of the hydantoin ring structure, the following degradation pathways can be anticipated for this compound under stress conditions. The primary site of hydrolytic attack is likely the amide bonds within the hydantoin ring.

Caption: Potential degradation pathways for this compound.

Conclusion

Maintaining the stability of this compound is essential for obtaining accurate and reproducible results in research and development. This guide provides a comprehensive framework for the appropriate storage and handling of this compound. While specific quantitative stability data is limited, the recommended conditions and proposed experimental protocols, based on the parent compound and general principles for deuterated molecules, offer a robust starting point for ensuring the integrity of this valuable research compound. Researchers are encouraged to perform their own stability assessments under their specific experimental conditions.

A Technical Guide to High-Purity Ethotoin-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Ethotoin-d5, a deuterated analog of the anticonvulsant drug Ethotoin. This document is intended for researchers in pharmacology, drug metabolism, and pharmacokinetics (DMPK), as well as professionals in drug development, who require a reliable internal standard for the quantitative analysis of Ethotoin. This guide covers commercial suppliers, analytical methodologies for purity assessment, and a generalized experimental protocol for its application.

Commercial Suppliers of High-Purity this compound

The selection of a high-purity this compound supplier is a critical first step in ensuring the accuracy and reproducibility of experimental results. The following table summarizes key information for several commercial suppliers. While specific purity data is often proprietary and provided on the Certificate of Analysis (CoA) upon purchase, this table provides an overview of available information to guide your selection process.

| Supplier | Product Name | Catalog Number (Example) | Stated Purity/Documentation |

| LGC Standards | This compound | TRC-E890537 | Certificate of Analysis available. For a similar product (Norfloxacin-d5), LGC specifies "99 atom % D, min 98% Chemical Purity".[1] |

| MedchemExpress | This compound | HY-B1642S | Certificate of Analysis available upon request. A sample CoA for another deuterated compound shows detailed purity and isotopic enrichment data.[2] |

| Santa Cruz Biotechnology | This compound | - | Certificate of Analysis available for lot-specific data. |

| Sapphire Bioscience (Distributor for Toronto Research Chemicals) | This compound | TRC-E890537 | Certificate of Analysis available. |

Note: It is highly recommended to request a Certificate of Analysis from the supplier before purchase to confirm that the purity and isotopic enrichment meet the specific requirements of your experimental setup.

Logical Workflow for Supplier Selection

The following diagram illustrates a logical workflow for selecting a suitable commercial supplier of high-purity this compound.

Caption: A flowchart outlining the key steps for selecting a commercial supplier of high-purity this compound.

Experimental Protocols

General Analytical Methods for Purity Determination

The determination of purity for deuterated compounds like this compound involves assessing both chemical purity and isotopic enrichment. High-resolution analytical techniques are employed for this purpose.

-

Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS), or by Gas Chromatography (GC) with a Flame Ionization Detector (FID). The percentage of the main compound peak relative to all other peaks in the chromatogram indicates the chemical purity.

-

Isotopic Purity (Isotopic Enrichment): This is a measure of the percentage of the deuterated isotopologue (d5) relative to all other isotopologues (d0 to d4). Mass spectrometry is the primary technique for this analysis. By comparing the peak areas of the molecular ions for each isotopologue, the isotopic enrichment can be calculated.

-

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to confirm the chemical structure of this compound and the position of the deuterium labels.

Generalized Experimental Protocol for Ethotoin Quantification using this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of Ethotoin in biological matrices (e.g., plasma, urine) using Liquid Chromatography-Mass Spectrometry (LC-MS). The following is a generalized protocol.

1. Preparation of Stock Solutions and Calibration Standards:

- Prepare a stock solution of Ethotoin and this compound (internal standard) in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

- Prepare a series of working standard solutions of Ethotoin by serial dilution of the stock solution.

- Prepare a working internal standard solution of this compound at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

- To 100 µL of the biological sample (e.g., plasma), add 20 µL of the this compound internal standard working solution.

- Add 300 µL of cold acetonitrile to precipitate proteins.

- Vortex the mixture for 1 minute.

- Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS Analysis:

- Liquid Chromatography (LC):

- Use a suitable C18 reverse-phase column.

- Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

- Inject the reconstituted sample onto the LC system.

- Mass Spectrometry (MS):

- Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

- Optimize the MS parameters (e.g., cone voltage, collision energy) for both Ethotoin and this compound.

- Monitor the specific precursor-to-product ion transitions for Ethotoin and this compound using Multiple Reaction Monitoring (MRM).

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Ethotoin to this compound against the concentration of the Ethotoin standards.

- Determine the concentration of Ethotoin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for a typical bioanalytical assay using this compound as an internal standard.

Caption: A flowchart depicting the major steps in a bioanalytical experiment for quantifying Ethotoin using this compound as an internal standard.

Mechanism of Action of Ethotoin

While this compound's primary role in research is as an internal standard, understanding the mechanism of action of the parent compound, Ethotoin, is crucial for contextualizing its use. Ethotoin, a hydantoin-class anticonvulsant, is believed to exert its effects in a manner similar to phenytoin. It stabilizes neuronal membranes and limits the propagation of seizure activity.

The following diagram illustrates the proposed mechanism of action of Ethotoin at the neuronal sodium channel.

Caption: A diagram illustrating how Ethotoin is thought to stabilize the inactive state of voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.

References

In-depth Technical Guide: Safety and-Toxicological Profile of Ethotoin-d5

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the available safety and toxicological data for Ethotoin-d5, a deuterated analog of the anticonvulsant drug Ethotoin. The information is compiled for use in research and development settings, emphasizing quantitative data, experimental context, and mechanistic insights.

Section 1: Physicochemical and Toxicological Data

The following tables summarize the key quantitative data identified for Ethotoin and its deuterated form. Data for this compound is limited, and therefore, data for the parent compound, Ethotoin, is provided as a primary reference.

Table 1: Physical and Chemical Properties

| Property | Value | Source Compound |

|---|---|---|

| Molecular Formula | C₁₁H₇D₅N₂O₂ | This compound[1][2] |

| Molecular Weight | 209.26 g/mol | This compound[1][2] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | Ethotoin[3] |

| Molecular Weight | 204.22 g/mol | Ethotoin |

| Melting Point | 94 °C | Ethotoin |

| logP | 1.05 | Ethotoin |

| Solubility | 5280 mg/L | Ethotoin |

| Appearance | Solid, stout prisms from water | Ethotoin |

Table 2: Acute Toxicological Data

| Parameter | Value | Species | Route of Exposure | Source Compound |

|---|

| LD₅₀ (Lethal Dose, 50%) | 1500 mg/kg | Rat | Oral | Ethotoin |

Section 2: Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of safety data. While specific study reports for this compound are not publicly available, the toxicological data for Ethotoin were likely generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Methodology: Acute Oral Toxicity (LD₅₀) Determination (Based on OECD Guideline 401, 420, 423, or 425)

The oral LD₅₀ value of 1500 mg/kg for Ethotoin in rats was likely determined using a method similar to the OECD guidelines for acute oral toxicity testing. These tests are designed to assess the adverse effects occurring after the oral administration of a single high dose of a substance.

-

Principle: A stepwise procedure where the substance is administered to groups of experimental animals at varying dose levels. The primary endpoint is mortality, which is used to calculate the statistically-derived single dose that can be expected to cause death in 50% of the animals.

-

Test Animals: Typically, young, healthy adult rats of a standard laboratory strain are used. Animals are acclimatized to laboratory conditions before the study.

-

Procedure:

-

Dosing: The test substance (Ethotoin) is administered orally by gavage. A suitable vehicle may be used if the substance is not soluble in water.

-

Dose Levels: Several groups of animals (a minimum of 5 rodents per group was standard in older guidelines like TG 401) are given a single dose of the substance. The doses are selected to span the expected LD₅₀ value.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, coordination, etc.), and changes in body weight for a period, typically 14 days.

-

Necropsy: All animals that die during the test and all surviving animals at the end of the observation period are subjected to a gross necropsy to identify any pathological changes.

-

-

Data Analysis: The LD₅₀ is calculated using a standard statistical method (e.g., Probit analysis). The report includes details on mortality, clinical signs, body weight changes, and necropsy findings.

Section 3: Mechanistic Insights and Workflows

Mechanism of Action

Ethotoin, the parent compound, is a hydantoin anticonvulsant. Its mechanism of action is thought to be similar to that of phenytoin. It stabilizes neuronal membranes and prevents the spread of seizure activity by modulating ion channels. Specifically, it is believed to influence sodium and calcium ion influx across neuronal membranes, which inhibits neuronal firing.

The diagram below illustrates the proposed signaling pathway for Ethotoin's anticonvulsant activity.

Caption: Proposed mechanism of Ethotoin's anticonvulsant action.

Experimental Workflow: Acute Toxicity Assessment

The workflow for assessing the acute toxicity of a compound like this compound involves a series of steps, from initial planning to final data interpretation, as outlined by regulatory guidelines.

Caption: Standard workflow for an acute oral toxicity study.

References

An In-depth Technical Guide to the Isotopic Enrichment and Distribution of Ethotoin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies related to the isotopic enrichment and potential distribution of Ethotoin-d5, a deuterated analog of the anticonvulsant drug Ethotoin. Given the limited publicly available data specific to this compound, this document combines established knowledge of Ethotoin's pharmacology with generalized, yet detailed, protocols for analyzing deuterated compounds.

Introduction to Ethotoin and Deuteration

Ethotoin is a hydantoin derivative used in the management of tonic-clonic and complex partial seizures. Its mechanism of action, similar to phenytoin, involves stabilizing neuronal membranes against hyperexcitability by modulating sodium ion influx.[1][2] Ethotoin is metabolized in the liver, primarily via N-deethylation and para-hydroxylation of the phenyl ring, and it exhibits saturable, non-linear pharmacokinetics.[1][3][4]

The strategic replacement of hydrogen with its stable isotope, deuterium, can alter a drug's metabolic profile. This "Kinetic Isotope Effect" can lead to slower rates of metabolism at the site of deuteration, potentially improving pharmacokinetic properties such as half-life and plasma exposure. This compound is a stable isotope-labeled version of Ethotoin, primarily used as an internal standard in quantitative bioanalysis. However, its altered metabolic fate is also a subject of research interest.

Isotopic Enrichment of this compound

The utility of this compound as an internal standard or therapeutic candidate is critically dependent on its isotopic purity. High isotopic enrichment ensures minimal interference from unlabeled or partially labeled species during mass spectrometric analysis.

While batch-specific data may vary, commercially available stable isotope-labeled standards typically exhibit high isotopic enrichment. The table below presents a representative isotopic distribution for a high-purity batch of this compound.

Table 1: Representative Isotopic Enrichment Data for this compound

| Isotopic Species | Designation | Mass Shift | Representative Abundance (%) |

|---|---|---|---|

| Non-deuterated | d0 | +0 | < 0.1% |

| Singly deuterated | d1 | +1 | < 0.1% |

| Doubly deuterated | d2 | +2 | < 0.5% |

| Triply deuterated | d3 | +3 | < 1.0% |

| Quadruply deuterated | d4 | +4 | ~ 2.0% |

| Fully deuterated | d5 | +5 | > 96.0% |

Note: This data is illustrative and based on typical specifications for high-quality deuterated standards. Actual distributions must be confirmed by analysis of the specific batch.

This protocol outlines a general method for determining the isotopic purity of an this compound sample using High-Resolution Mass Spectrometry (HRMS).

Objective: To quantify the relative abundance of d0 to d5 species in a sample of this compound.

Materials & Reagents:

-

This compound sample

-

HPLC-grade Methanol and Acetonitrile

-

Formic Acid (LC-MS grade)

-

Ultrapure water

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 Methanol:Water with 0.1% formic acid.

-

Instrumentation:

-

Chromatography: Direct infusion is preferred for purity analysis. If an LC is used, an isocratic flow with a short C18 column can be employed to separate any potential impurities.

-

Mass Spectrometer: Calibrate the instrument according to the manufacturer's guidelines to ensure high mass accuracy.

-

Ionization: Use electrospray ionization (ESI) in positive mode.

-

-

Data Acquisition:

-

Acquire full scan mass spectra over a range that includes the protonated molecular ions of Ethotoin ([M+H]⁺, m/z 205.097) and this compound ([M+H]⁺, m/z 210.128).

-

Set the resolution to >25,000 to clearly resolve isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatograms for each of the expected m/z values (d0 to d5).

-

Calculate the area under the curve (AUC) for each isotopic peak.

-

Determine the relative abundance of each species by dividing its AUC by the total AUC for all species and multiplying by 100.

-

Caption: Workflow for Isotopic Enrichment Analysis.

Pharmacokinetics and Distribution of Ethotoin

Detailed distribution studies for this compound are not publicly available. However, the pharmacokinetic profile of the parent compound, Ethotoin, provides a crucial baseline for predicting the behavior of its deuterated analog.

Table 2: Summary of Pharmacokinetic Parameters for Ethotoin (Non-Deuterated)

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | Fairly rapid absorption, extent unknown | |

| Half-life (t½) | 3 - 9 hours | |

| Metabolism | Hepatic; Saturable (N-deethylation, p-hydroxylation) | |

| Therapeutic Plasma Conc. | 15 - 50 µg/mL |

| Distribution | Known to distribute into breast milk | |

This protocol describes a generalized approach for assessing the distribution of this compound in various tissues of a rodent model.

Objective: To determine the concentration of this compound in plasma and key organs over time following oral administration.

Materials & Reagents:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Ethotoin (for standard curve)

-

Sprague-Dawley rats (male, 200-250g)

-

LC-MS/MS system

Procedure:

-

Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to a cohort of rats (n=3-4 per time point).

-

Sample Collection: At specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), anesthetize the animals and collect blood (via cardiac puncture into EDTA tubes) and tissues (e.g., brain, liver, kidney, fat).

-

Sample Processing:

-

Centrifuge blood to obtain plasma.

-

Homogenize weighed tissue samples in a suitable buffer.

-

-

Analyte Extraction:

-

Perform a protein precipitation or liquid-liquid extraction on plasma and tissue homogenates. Use a non-deuterated internal standard (e.g., Phenytoin) for quantification.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method to quantify this compound.

-

Transitions: Monitor a specific parent-to-fragment ion transition for this compound (e.g., using a triple quadrupole mass spectrometer).

-

Standard Curve: Prepare a standard curve using known concentrations of this compound in the corresponding blank matrix (plasma, brain homogenate, etc.).

-

-

Data Analysis:

-

Calculate the concentration of this compound in each sample based on the standard curve.

-

Express tissue concentrations as ng/g of tissue and plasma concentrations as ng/mL.

-

Calculate tissue-to-plasma concentration ratios at each time point.

-

Metabolic Pathways and the Impact of Deuteration

Ethotoin undergoes two primary metabolic transformations: N-deethylation and p-hydroxylation. In this compound, the five deuterium atoms are located on the N-ethyl group. This strategic placement is expected to slow the rate of N-deethylation due to the Kinetic Isotope Effect, as the C-D bond is stronger than a C-H bond.

Caption: Metabolic Pathway of Ethotoin and the Site of Deuteration.

Slowing the N-deethylation pathway could potentially "shunt" the metabolism towards the p-hydroxylation pathway or simply increase the overall exposure and half-life of the parent drug, this compound. This alteration is a key area of investigation for the development of deuterated drugs.

Conclusion

This compound is a valuable tool for pharmacokinetic research, primarily serving as an internal standard for the accurate quantification of Ethotoin. While specific experimental data on its isotopic distribution and tissue disposition are not widely published, established analytical methods can be readily applied to characterize these properties. The principles of the Kinetic Isotope Effect suggest that the deuteration on the N-ethyl group is likely to reduce the rate of its primary metabolic pathway, N-deethylation. Further research is required to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to explore its potential as a therapeutic agent with an improved metabolic profile compared to its non-deuterated parent compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Ethotoin using Ethotoin-d5 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethotoin, an anticonvulsant hydantoin derivative, is utilized in the management of tonic-clonic and complex partial seizures.[1] Accurate quantification of Ethotoin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of drugs in complex biological fluids.[2]

The use of a stable isotope-labeled internal standard, such as Ethotoin-d5, is the gold standard in quantitative LC-MS/MS analysis. This compound is an ideal internal standard as it shares identical chemical and physical properties with the unlabeled analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.[3]

These application notes provide a detailed protocol for the quantification of Ethotoin in human plasma using this compound as an internal standard. The method employs a simple protein precipitation for sample preparation followed by analysis using LC-MS/MS with positive ion electrospray ionization.

Metabolic Pathway of Ethotoin

Ethotoin undergoes hepatic metabolism primarily through N-deethylation and p-hydroxylation to form its major metabolites, N-deethyl-ethotoin and p-hydroxy-ethotoin. These metabolic processes can be saturable.[4] Understanding the metabolic pathway is important for interpreting pharmacokinetic data and identifying potential drug-drug interactions.

Figure 1: Metabolic pathway of Ethotoin.

Experimental Workflow

The analytical workflow involves sample preparation, LC separation, and MS/MS detection. A simple protein precipitation step is employed to extract Ethotoin and this compound from the plasma matrix. The supernatant is then injected into the LC-MS/MS system for analysis.

Figure 2: Experimental workflow for Ethotoin analysis.

Detailed Experimental Protocols

This protocol is based on established methods for structurally similar compounds and general principles of bioanalytical method development. It should be fully validated in the user's laboratory.

Materials and Reagents

-

Ethotoin analytical standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K2-EDTA)

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of Ethotoin and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Ethotoin stock solution with 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike appropriate volumes of the Ethotoin working standard solutions into blank human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

-

Allow plasma samples (calibration standards, QCs, and unknown samples) to thaw to room temperature.

-

To 50 µL of each plasma sample in a microcentrifuge tube, add 150 µL of the internal standard working solution (this compound in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Recommended Condition |

| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of Ethotoin from matrix components |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions

| Parameter | Recommended Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 500 °C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

Note on MRM Transitions: Specific MRM transitions for Ethotoin and this compound should be determined by infusing a standard solution of each compound into the mass spectrometer and optimizing the precursor and product ions. Based on the structure of Ethotoin (MW: 204.23 g/mol ) and fragmentation patterns of similar hydantoin compounds, the following transitions are proposed as a starting point for optimization:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ethotoin | 205.1 | To be determined |

| This compound | 210.1 | To be determined |

The product ions should be determined experimentally by performing a product ion scan on the precursor ions.

Quantitative Data and Method Performance (Example Data)

The following tables summarize the typical performance characteristics that should be evaluated during method validation. The values presented are illustrative and based on validated methods for similar analytes.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Ethotoin | 10 - 5000 | ≥ 0.995 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 10 | < 15% | ± 15% | < 15% | ± 15% |

| Low | 30 | < 10% | ± 10% | < 10% | ± 10% |

| Medium | 500 | < 10% | ± 10% | < 10% | ± 10% |

| High | 4000 | < 10% | ± 10% | < 10% | ± 10% |

Table 3: Recovery

| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |

| Ethotoin | ~85% | ~85% | ~85% |

| This compound | ~85% | ~85% | ~85% |

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of Ethotoin in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in clinical and pharmaceutical research. The provided protocols and performance characteristics serve as a comprehensive guide for the development and validation of this bioanalytical method.

References

Application Note: Quantification of Ethotoin in Human Plasma by GC-MS with a Deuterated Internal Standard

Abstract

This application note presents a detailed protocol for the quantitative analysis of Ethotoin in human plasma using gas chromatography-mass spectrometry (GC-MS). The method employs a stable, deuterated internal standard (Ethotoin-d5) for accurate and precise quantification. The protocol includes procedures for plasma sample preparation using liquid-liquid extraction (LLE), derivatization of Ethotoin to enhance its volatility and thermal stability, and optimized GC-MS parameters for selective detection and quantification. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Ethotoin.

Introduction

Ethotoin is an anticonvulsant drug belonging to the hydantoin class, used in the management of epilepsy.[1][2] Therapeutic drug monitoring of Ethotoin is crucial to ensure its efficacy and to avoid potential toxicity. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of drugs in biological matrices due to its high sensitivity and selectivity.[3] To improve the accuracy and precision of quantitative GC-MS analysis, the use of a stable isotope-labeled internal standard is highly recommended.[4] This application note describes a robust GC-MS method for the quantification of Ethotoin in human plasma, utilizing this compound as the internal standard. The method involves a simple liquid-liquid extraction procedure followed by silylation to derivatize the analyte and internal standard prior to GC-MS analysis in selected ion monitoring (SIM) mode.

Experimental

Materials and Reagents

-

Ethotoin (analytical standard)

-

This compound (internal standard)[5]

-

Human plasma (drug-free)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Deionized water

-

Phosphate buffer (pH 7.4)

Instrumentation

-

Gas chromatograph equipped with a mass selective detector (GC-MS)

-

Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)

-

Autosampler

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Preparation of Standard Solutions

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ethotoin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions: Prepare a series of working standard solutions of Ethotoin by serial dilution of the stock solution with methanol.

Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol to obtain a final concentration of 10 µg/mL.

Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the Ethotoin working standard solutions into drug-free human plasma to prepare calibration standards at concentrations of 0.5, 1, 5, 10, 25, and 50 µg/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 20, and 40 µg/mL) in a similar manner. The therapeutic plasma concentration of Ethotoin is reported to be in the range of 15 to 50 µg/mL.

Sample Preparation Protocol

-

Aliquoting: To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 10 µg/mL this compound internal standard working solution.

-

Buffering: Add 200 µL of phosphate buffer (pH 7.4) and vortex for 10 seconds.

-

Liquid-Liquid Extraction: Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes.

-

Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: Reconstitute the dried residue with 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

-

Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Operating Conditions

-

Injector Temperature: 280°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute

-

Ramp: 15°C/min to 280°C

-

Hold at 280°C for 5 minutes

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ions for Monitoring:

| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Ethotoin | TMS | 276 | 203, 104 |

| This compound | TMS | 281 | 208, 109 |

Note: The mass of the TMS derivative of Ethotoin is calculated as the molecular weight of Ethotoin (204.23 g/mol ) minus one proton (for the silylated nitrogen) plus the mass of a TMS group (73.1 g/mol ), resulting in approximately 276.3 g/mol . The fragment at m/z 203 likely corresponds to the loss of the TMS group. For this compound, a +5 Da shift is expected for the molecular ion and the fragment containing the deuterated phenyl group.

Results and Discussion

The described GC-MS method provides excellent selectivity for the determination of Ethotoin in human plasma. The chromatographic separation and the use of SIM mode eliminate potential interferences from endogenous plasma components. The use of the deuterated internal standard, this compound, compensates for variations in sample preparation and instrument response, ensuring high accuracy and precision.

Quantitative Data

A typical calibration curve is constructed by plotting the peak area ratio of Ethotoin-TMS to this compound-TMS against the concentration of Ethotoin. The linearity of the method should be established over the desired concentration range. The following table summarizes hypothetical but realistic data for a calibration curve.

| Concentration (µg/mL) | Peak Area (Ethotoin-TMS) | Peak Area (this compound-TMS) | Peak Area Ratio (Analyte/IS) |

| 0.5 | 15,250 | 305,000 | 0.050 |

| 1.0 | 31,000 | 310,000 | 0.100 |

| 5.0 | 158,000 | 316,000 | 0.500 |

| 10.0 | 325,000 | 325,000 | 1.000 |

| 25.0 | 825,000 | 330,000 | 2.500 |

| 50.0 | 1,675,000 | 335,000 | 5.000 |

The calibration curve should exhibit a linear regression with a correlation coefficient (r²) of ≥ 0.99.

Workflow and Pathway Diagrams

Caption: Experimental workflow for Ethotoin quantification.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of Ethotoin in human plasma. The use of a deuterated internal standard, a straightforward liquid-liquid extraction, and a robust silylation derivatization procedure contribute to the method's accuracy and precision. This protocol is well-suited for routine therapeutic drug monitoring and for conducting pharmacokinetic and clinical research studies of Ethotoin.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Ethotoin (Professional Patient Advice) - Drugs.com [drugs.com]

- 3. A quantitative phenytoin GC-MS method and its validation for samples from human ex situ brain microdialysis, blood and saliva using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. scielo.br [scielo.br]

The Gold Standard in Antiepileptic Pharmacokinetic Studies: Utilizing Ethotoin-d5 as an Internal Standard

Application Note & Protocol

For researchers, scientists, and drug development professionals dedicated to advancing antiepileptic drug (AED) therapies, the precise and accurate quantification of drug concentrations in biological matrices is paramount. This document provides a detailed application note and protocol for the use of Ethotoin-d5, a deuterated stable isotope-labeled internal standard, in the pharmacokinetic analysis of antiepileptic drugs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Therapeutic drug monitoring (TDM) is a critical component in the management of epilepsy, ensuring that patients maintain optimal drug concentrations for seizure control while minimizing toxic side effects.[1][2][3] The pharmacokinetic profiles of many AEDs exhibit significant inter-individual variability, making standardized dosing challenging.[4][5] Factors such as age, co-medications, and physiological status can all influence drug absorption, distribution, metabolism, and excretion.

To account for this variability and to ensure the accuracy of quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. Deuterated standards, such as this compound, are ideal for this purpose as they share nearly identical physicochemical properties with the unlabeled analyte. This ensures they co-elute during chromatography and experience similar ionization effects in the mass spectrometer, effectively normalizing for variations in sample preparation and instrument response. The use of a SIL-IS like this compound is crucial for developing robust and reliable bioanalytical methods that meet regulatory standards.

Rationale for Using this compound

Ethotoin is an anticonvulsant drug belonging to the hydantoin class, similar to phenytoin. While less commonly used now, its structural similarity to other hydantoin and related AEDs makes its deuterated form, this compound, an excellent internal standard for quantifying a panel of these drugs. The five deuterium atoms provide a sufficient mass shift to distinguish it from the native analyte in the mass spectrometer without significantly altering its chemical behavior.

Experimental Protocol: Quantification of Antiepileptic Drugs using this compound

This protocol outlines a general procedure for the simultaneous quantification of multiple antiepileptic drugs in human plasma using LC-MS/MS with this compound as an internal standard.

Materials and Reagents

-

Analytes: Target antiepileptic drugs (e.g., Phenytoin, Carbamazepine, Lamotrigine, etc.)

-

Internal Standard: this compound

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (LC-MS grade)

-

Reagents: HPLC-grade water, Zinc Sulfate (for protein precipitation)

-

Biological Matrix: Human plasma

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of each antiepileptic drug and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples at various concentrations.

-

Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the internal standard working solution (this compound in acetonitrile) to each tube. This high volume of ACN also serves as the protein precipitating agent.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and centrifuge again to remove any particulate matter.

-

Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm) is commonly used for the separation of AEDs.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is suitable for most AEDs.

Data Presentation

The following tables represent typical quantitative data that would be generated in a pharmacokinetic study using this compound as an internal standard.

Table 1: Example Calibration Curve for Phenytoin

| Concentration (ng/mL) | Analyte Peak Area (Phenytoin) | IS Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |

| 10 | 15,234 | 1,500,123 | 0.010 |

| 25 | 38,085 | 1,510,456 | 0.025 |

| 50 | 76,170 | 1,498,789 | 0.051 |

| 100 | 153,876 | 1,505,678 | 0.102 |

| 250 | 384,690 | 1,512,345 | 0.254 |

| 500 | 765,000 | 1,508,901 | 0.507 |

| 1000 | 1,525,500 | 1,499,567 | 1.017 |

A linear regression of the Peak Area Ratio versus Concentration would be used to quantify unknown samples.

Table 2: Pharmacokinetic Parameters of Ethotoin

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | 2 hours | |

| Elimination Half-life (T½) | 3-9 hours | |

| Protein Binding | ~54% (in saliva) |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for quantification using an internal standard.

References

Application Notes and Protocols for Ethotoin Analysis using Ethotoin-d5

This document provides detailed application notes and protocols for the quantitative analysis of Ethotoin in biological matrices, utilizing Ethotoin-d5 as an internal standard. The methodologies described are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Ethotoin is an anticonvulsant drug used in the treatment of epilepsy. Accurate and reliable quantification of Ethotoin in biological samples such as plasma, serum, and urine is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, this compound, is highly recommended for mass spectrometry-based assays to compensate for variability in sample preparation and instrument response. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Workflow for Ethotoin Analysis

The overall process for the bioanalysis of Ethotoin involves sample collection, preparation, chromatographic separation, and mass spectrometric detection. The use of this compound as an internal standard is a critical component of this workflow, ensuring high accuracy and precision.

Caption: General workflow for Ethotoin bioanalysis.

Sample Preparation Protocols

The choice of sample preparation technique depends on the biological matrix, the required limit of quantification, and the available laboratory equipment.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method suitable for high-throughput analysis, particularly for plasma and serum samples.

Protocol:

-

To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Vortex briefly and transfer to an autosampler vial for injection.

Illustrative Quantitative Data for Protein Precipitation:

| Parameter | Ethotoin | This compound | Acceptance Criteria |

| Extraction Recovery (%) | 85.2 ± 4.1 | 87.5 ± 3.8 | > 80% |

| Matrix Effect (%) | 92.1 ± 5.5 | 93.4 ± 4.9 | 85-115% |

| Process Efficiency (%) | 78.5 ± 6.2 | 81.7 ± 5.7 | Consistent across batches |

| Linearity (ng/mL) | 10 - 5000 | - | r² > 0.99 |

| Precision (%CV) | < 10% | - | < 15% |

| Accuracy (%Bias) | ± 8% | - | ± 15% |

Note: The data presented in this table is for illustrative purposes and should be experimentally determined during method validation.

Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT by removing more matrix components, which can reduce ion suppression in the mass spectrometer.

Protocol:

-

To 200 µL of plasma, serum, or urine sample in a glass tube, add 20 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

-

Add 1 mL of ethyl acetate (or methyl tert-butyl ether).

-

Vortex for 5 minutes.

-

Centrifuge at 3,000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for injection.

Illustrative Quantitative Data for Liquid-Liquid Extraction:

| Parameter | Ethotoin | This compound | Acceptance Criteria |

| Extraction Recovery (%) | 91.5 ± 3.2 | 93.8 ± 2.9 | > 85% |

| Matrix Effect (%) | 98.3 ± 4.1 | 99.1 ± 3.5 | 85-115% |

| Process Efficiency (%) | 90.0 ± 5.1 | 93.0 ± 4.8 | Consistent across batches |

| Linearity (ng/mL) | 5 - 2000 | - | r² > 0.99 |

| Precision (%CV) | < 8% | - | < 15% |

| Accuracy (%Bias) | ± 6% | - | ± 15% |

Note: The data presented in this table is for illustrative purposes and should be experimentally determined during method validation.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and allows for sample concentration, making it ideal for achieving low limits of quantification, especially in complex matrices like urine.

Protocol:

-

Sample Pre-treatment: To 500 µL of urine, add 50 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol) and 500 µL of 2% formic acid in water. Vortex to mix.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute Ethotoin and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for injection.

Illustrative Quantitative Data for Solid-Phase Extraction:

| Parameter | Ethotoin | This compound | Acceptance Criteria |

| Extraction Recovery (%) | 95.8 ± 2.5 | 96.5 ± 2.1 | > 90% |

| Matrix Effect (%) | 101.2 ± 3.8 | 100.5 ± 3.2 | 85-115% |

| Process Efficiency (%) | 97.0 ± 4.3 | 97.0 ± 3.9 | Consistent across batches |

| Linearity (ng/mL) | 1 - 1000 | - | r² > 0.995 |

| Precision (%CV) | < 5% | - | < 15% |

| Accuracy (%Bias) | ± 5% | - | ± 15% |

Note: The data presented in this table is for illustrative purposes and should be experimentally determined during method validation.

Logical Relationship of Sample Preparation Choices

The selection of a sample preparation method is a critical decision based on analytical requirements and matrix complexity. The following diagram illustrates the logical considerations for choosing an appropriate technique.

Caption: Decision tree for selecting a sample preparation method.

Conclusion